(3-Acetylsulfanyl-1-naphthyl) acetate
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Overview
Description
(3-Acetylsulfanyl-1-naphthyl) acetate is an organic compound with the molecular formula C14H12O3S It is a derivative of naphthalene, featuring an acetylsulfanyl group at the third position and an acetate group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetylsulfanyl-1-naphthyl) acetate typically involves the acetylation of 3-mercapto-1-naphthol followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst such as pyridine to facilitate the reaction. The process can be summarized as follows:
Acetylation: 3-mercapto-1-naphthol is reacted with acetic anhydride in the presence of pyridine to form 3-acetylsulfanyl-1-naphthol.
Esterification: The resulting 3-acetylsulfanyl-1-naphthol is then esterified with acetic acid or acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Acetylsulfanyl-1-naphthyl) acetate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(3-Acetylsulfanyl-1-naphthyl) acetate has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Acetylsulfanyl-1-naphthyl) acetate involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl acetate: A simpler ester derivative of naphthalene, lacking the acetylsulfanyl group.
3-Mercapto-1-naphthol: The precursor to (3-Acetylsulfanyl-1-naphthyl) acetate, featuring a thiol group instead of the acetylsulfanyl group.
Uniqueness
This compound is unique due to the presence of both acetylsulfanyl and acetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
(3-acetylsulfanylnaphthalen-1-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(15)17-14-8-12(18-10(2)16)7-11-5-3-4-6-13(11)14/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKMBYJMUXVKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)SC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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